1-Amino-1-(3,4-dimethylphenyl)propan-2-ol
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Overview
Description
1-Amino-1-(3,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group attached to a propanol backbone, which is further substituted with a 3,4-dimethylphenyl group.
Preparation Methods
The synthesis of 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amino group or the aromatic ring, using agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(3,4-dimethylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with receptors or enzymes, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
1-Amino-1-(3,4-dimethylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: Similar in structure but with different substitution patterns on the aromatic ring.
1-Amino-1-(3,5-dimethylphenyl)propan-2-ol: Another isomer with variations in the position of methyl groups on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-1-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3 |
InChI Key |
SYFUUWSHYPIFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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